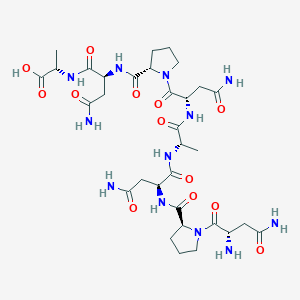

H(-Asn-Pro-Asn-Ala)2-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPPDKCEOCENCE-QFHQRVFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N12O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of the H(-Asn-Pro-Asn-Ala)2-OH Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide H(-Asn-Pro-Asn-Ala)2-OH, with the primary sequence H-Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala-OH, is an octapeptide characterized by a tandem repeat of the tetrapeptide motif Asn-Pro-Asn-Ala. Tandem repeat peptides are of significant interest in biochemistry and drug development as they often form stable, predictable secondary structures that can mediate specific biological interactions. The presence of proline (Pro) residues suggests a high propensity for turn formations, which can dictate the overall three-dimensional structure and, consequently, the peptide's function.

This technical guide provides a comprehensive overview of the predicted structure and conformation of this compound. As there is limited specific experimental data publicly available for this exact peptide, this document outlines the theoretical conformational predispositions based on the constituent amino acids and details the standard experimental and computational protocols that would be employed for its thorough structural characterization.

Predicted Structure and Conformation

The sequence of this compound strongly suggests a structure dominated by β-turns. The Pro-Gly sequence is known to strongly favor β-turns[1]. Similarly, the Asn-Pro sequence has a high propensity to initiate turn structures, primarily Type I β-turns. Proline's cyclic side chain restricts the backbone dihedral angle φ to approximately -65°, naturally inducing a bend in the polypeptide chain[2].

Each Asn-Pro-Asn-Ala motif is predicted to form a β-turn, with the Asn and Pro residues at the i+1 and i+2 positions of the turn, respectively. The repetition of this motif would likely result in a regular, right-handed spiral or helical structure composed of two consecutive β-turns. The side chains of the asparagine (Asn) residues, with their amide groups, are capable of forming intramolecular hydrogen bonds with the peptide backbone, which would further stabilize this turn-rich conformation.

References

Uncharted Territory: The Biological Activity of (Asn-Pro-Asn-Ala)₂ Peptides - A Methodological Guide

Foreword

The exploration of novel peptide sequences is a cornerstone of modern drug discovery and biomedical research. The peptide dimer (Asn-Pro-Asn-Ala)₂, a sequence with potential for unique structural and functional properties, represents a frontier in this exploration. To date, a comprehensive review of the biological activity of this specific peptide is not available in the public scientific literature. This technical guide, therefore, serves a dual purpose. Firstly, it acknowledges the current lack of specific data for (Asn-Pro-Asn-Ala)₂. Secondly, and more importantly, it provides a robust methodological framework for researchers, scientists, and drug development professionals to undertake a thorough investigation of its biological activities. This document outlines the standard experimental protocols and data presentation strategies that would be employed to characterize a novel peptide such as (Asn-Pro-Asn-Ala)₂.

Peptide Synthesis and Characterization

The foundational step in assessing the biological activity of any novel peptide is its synthesis and purification. The (Asn-Pro-Asn-Ala)₂ peptide would typically be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide must be purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry and analytical HPLC.

Assessment of Cytotoxic and Antiproliferative Activity

A primary screen for any potential therapeutic peptide is the evaluation of its effect on cell viability. This is crucial for identifying potential anticancer properties or general toxicity.

Experimental Protocols

2.1.1. Cell Culture

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells or normal human fibroblasts) should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2.1.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the (Asn-Pro-Asn-Ala)₂ peptide (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (the solvent used to dissolve the peptide) should be included.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

-

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear tabular format.

| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 | 0 (Control) | 48 | 100 ± 5.2 | \multirow{5}{}{Data Not Available} |

| 1 | 48 | Data Not Available | ||

| 10 | 48 | Data Not Available | ||

| 50 | 48 | Data Not Available | ||

| 100 | 48 | Data Not Available | ||

| A549 | 0 (Control) | 48 | 100 ± 4.8 | \multirow{5}{}{Data Not Available} |

| 1 | 48 | Data Not Available | ||

| 10 | 48 | Data Not Available | ||

| 50 | 48 | Data Not Available | ||

| 100 | 48 | Data Not Available | ||

| HEK293 | 0 (Control) | 48 | 100 ± 6.1 | \multirow{5}{*}{Data Not Available} |

| 1 | 48 | Data Not Available | ||

| 10 | 48 | Data Not Available | ||

| 50 | 48 | Data Not Available | ||

| 100 | 48 | Data Not Available |

Investigation of Apoptotic Activity

Should the (Asn-Pro-Asn-Ala)₂ peptide exhibit significant cytotoxicity against cancer cells, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death).

Experimental Protocols

3.1.1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

3.1.2. Caspase Activity Assay

Caspases are a family of proteases that play a central role in apoptosis. Their activity can be measured using colorimetric or fluorometric assays.

-

Procedure:

-

Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide.

-

Lyse the cells and incubate the cell lysate with a caspase-specific substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3).

-

Measure the absorbance or fluorescence to quantify caspase activity.

-

Data Presentation

| Assay | Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Fold Increase in Caspase-3 Activity |

| Annexin V/PI | MCF-7 | Control | Data Not Available | Data Not Available | \multirow{2}{*}{Data Not Available} |

| (Asn-Pro-Asn-Ala)₂ | Data Not Available | Data Not Available | |||

| Caspase-3 Assay | MCF-7 | Control | \multicolumn{2}{c | }{N/A} | 1.0 (baseline) |

| (Asn-Pro-Asn-Ala)₂ | \multicolumn{2}{c | }{N/A} | Data Not Available |

Antimicrobial Activity Screening

Peptides are a well-known class of antimicrobial agents. Therefore, screening (Asn-Pro-Asn-Ala)₂ for activity against pathogenic bacteria and fungi is a valuable line of investigation.

Experimental Protocol

4.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in a suitable broth.

-

In a 96-well plate, prepare serial dilutions of the (Asn-Pro-Asn-Ala)₂ peptide.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).

-

The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

-

Data Presentation

| Microorganism | Peptide | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | (Asn-Pro-Asn-Ala)₂ | Data Not Available |

| Staphylococcus aureus ATCC 29213 | (Asn-Pro-Asn-Ala)₂ | Data Not Available |

| Candida albicans ATCC 90028 | (Asn-Pro-Asn-Ala)₂ | Data Not Available |

Signaling Pathway Analysis

If the (Asn-Pro-Asn-Ala)₂ peptide demonstrates significant and specific biological activity, elucidating the underlying molecular mechanisms and signaling pathways is a critical next step.

Experimental Protocol

5.1.1. Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of the peptide on key signaling proteins. For example, if apoptosis is induced, one could examine the expression levels of proteins in the Bcl-2 family (e.g., Bax, Bcl-2) and the activation of caspases.

-

Procedure:

-

Treat cells with the (Asn-Pro-Asn-Ala)₂ peptide.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Visualizations of Workflows and Pathways

Clear diagrams are essential for communicating complex experimental designs and biological processes.

Caption: Workflow for assessing the cytotoxicity of (Asn-Pro-Asn-Ala)₂ using the MTT assay.

Caption: A hypothetical signaling pathway for apoptosis induction by (Asn-Pro-Asn-Ala)₂.

Conclusion

While the biological landscape of the (Asn-Pro-Asn-Ala)₂ peptide is currently unmapped, the methodologies and frameworks outlined in this guide provide a clear and comprehensive roadmap for its investigation. Through systematic application of these established protocols, the scientific community can begin to uncover the potential therapeutic or toxicological properties of this novel peptide, contributing valuable knowledge to the fields of peptide chemistry, pharmacology, and drug development. The data tables and workflow diagrams presented herein offer a standardized approach to documenting and communicating the findings of such an investigation.

Unlocking the Code: A Technical Guide to the Multifaceted Functions of Proline-Rich Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Proline-rich peptide sequences (PRPs) represent a fascinating and functionally diverse class of biomolecules. Characterized by a high content of proline residues, these sequences adopt unique structural conformations, primarily the left-handed polyproline type II (PPII) helix, which serves as a crucial recognition motif for a host of protein-protein interactions. This technical guide provides an in-depth exploration of the core functions of PRPs, their roles in cellular signaling, their potential as therapeutic agents, and the experimental methodologies used to investigate their interactions.

Core Functions and Mechanisms of Proline-Rich Peptides

The prevalence of proline confers distinct structural properties to peptide sequences. The cyclic nature of the proline side chain restricts the conformational flexibility of the polypeptide backbone, favoring the formation of the extended PPII helix. This rigid, screw-like structure presents a unique topographical surface that is recognized by specific protein interaction domains, thereby mediating the assembly of multi-protein complexes.[1][2] These interactions are typically of low to moderate affinity, allowing for dynamic and transient associations that are essential for cellular signaling and regulation.[3]

Mediators of Protein-Protein Interactions

A primary function of proline-rich sequences is to act as ligands for a variety of protein domains. These interactions are fundamental to the orchestration of numerous cellular processes, including signal transduction, cytoskeletal organization, and gene expression. The most well-characterized proline-rich motif-binding domains are:

-

SH3 (Src Homology 3) Domains: These domains typically recognize a core PxxP motif.[4][5] The interaction is further defined by residues flanking this core motif, which contribute to binding specificity.[6][7] SH3 domain-containing proteins are integral components of pathways regulating cell growth, differentiation, and trafficking.[8]

-

WW Domains: Named for two conserved tryptophan residues, these domains recognize Pro-Pro-x-Tyr (PPxY) or PPLP motifs.[9][10][11] WW domain-mediated interactions are critical in processes such as ubiquitination and signaling cascades like the Hippo pathway.[12]

-

EVH1 (Ena/VASP Homology 1) Domains: These domains bind to the consensus motif [F/W/Y/L]PxΦP (where Φ is a hydrophobic residue) and are crucial for actin cytoskeleton dynamics, axon guidance, and cell adhesion.[13][14][15][16]

The modular nature of these interactions allows for the formation of complex signaling networks, where proline-rich sequences act as scaffolds to bring together various proteins into functional assemblies.

Therapeutic Potential of Proline-Rich Peptides

Beyond their roles in endogenous cellular processes, PRPs have emerged as promising candidates for therapeutic development. Their diverse biological activities include:

-

Antimicrobial Activity: A significant class of PRPs exhibits potent antimicrobial properties against a broad spectrum of bacteria, including antibiotic-resistant strains.[17][18] Unlike many other antimicrobial peptides that function by disrupting the cell membrane, proline-rich antimicrobial peptides (PrAMPs) often translocate into the bacterial cytoplasm to inhibit intracellular processes such as protein synthesis.[19][20] This non-lytic mechanism contributes to their low toxicity towards mammalian cells.[19]

-

Cell Penetration: Certain PRPs possess the ability to cross cellular membranes, making them attractive vehicles for the intracellular delivery of therapeutic cargo.[19] This property is being explored for the development of novel drug delivery systems.

-

Immunomodulatory and Antioxidant Properties: Some PRPs have been shown to modulate the immune system and exhibit antioxidant activities, further expanding their therapeutic potential.[1][21]

Quantitative Analysis of Proline-Rich Peptide Interactions

The following tables summarize key quantitative data for the interaction of proline-rich peptides with their binding partners and their antimicrobial activity.

Table 1: Binding Affinities of Proline-Rich Peptides to SH3, WW, and EVH1 Domains

| Interacting Domain | Proline-Rich Peptide Sequence | Binding Affinity (Kd) | Experimental Method |

| Syndapin SH3 | Dynamin-Ia-PRD | 2.7 ± 0.8 nM | ELISA-based binding assay |

| Syndapin SH3 | Dynamin C2 peptide | 62.1 ± 14.1 nM | ELISA-based binding assay |

| Full-length Syndapin | Dynamin-Ia-PRD | 9.2 ± 1.9 nM | ELISA-based binding assay |

| Full-length Syndapin | Dynamin C2 peptide | 156 ± 28 nM | ELISA-based binding assay |

| Pin1 WW Domain | W17F variant - PY-ligand | 15.1 ± 1.2 µM | Not Specified |

| Pin1 WW Domain | Wild-type - PY-ligand | 5.9 ± 0.33 µM | Not Specified |

| Mena EVH1 (Mena1-112) | pGolemi | High Affinity | Tryptophan Perturbation Analysis |

| VASP EVH1 (VASP1-115) | pGolemi | 13 ± 2 μM | Tryptophan Perturbation Analysis |

| VASP EVH1 (VASP1-115) | pGolemi T5A variant | 1.3 ± 0.2 μM | Tryptophan Perturbation Analysis |

| Evl EVH1 (Evl1-115) | pGol-2 | 10 ± 2 μM | Tryptophan Perturbation Analysis |

Table 2: Minimum Inhibitory Concentrations (MICs) of Proline-Rich Antimicrobial Peptides

| Peptide | Target Organism | MIC (µg/mL) |

| RW6 | MRSA | ≤0.25 |

| RW6 | E. coli | ≤0.25 |

| RW8P | MRSA | Not Specified |

| RW8P | E. coli | Not Specified |

| Chex1Arg20 D4K | C. neoformans | 4 |

| OaBac5α | E. coli ML-35p | < 2.5 |

| OaBac5α | L. monocytogenes EGD | < 2.5 |

| OaBac5α | P. aeruginosa | < 2 |

| ChBac5 | E. coli ML-35p | < 2.5 |

| ChBac5 | L. monocytogenes EGD | < 2.5 |

| ChBac5 | P. aeruginosa | < 2 |

| Api137 | E. coli RN31 | 4 |

| Api137 (Pro11 -> 4S-Fpr) | E. coli RN31 | 1 |

| Api137 (Pro16 -> 4S-Fpr) | E. coli RN31 | 16 |

Experimental Protocols for Studying Proline-Rich Peptide Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interactions of proline-rich peptides. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Methodology:

-

Ligand Immobilization:

-

The protein domain (e.g., SH3, WW, or EVH1) is typically immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The protein, dissolved in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface.

-

Remaining active esters are deactivated by injecting ethanolamine.

-

-

Analyte Interaction:

-

The proline-rich peptide (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

-

The peptide solutions are injected over the immobilized protein surface.

-

The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

The protein domain and the proline-rich peptide are extensively dialyzed against the same buffer to minimize heats of dilution.

-

The concentrations of both binding partners are accurately determined.

-

-

ITC Experiment:

-

The protein solution (typically in the µM range) is placed in the sample cell of the calorimeter.

-

The peptide solution (typically 10-20 fold more concentrated than the protein) is loaded into the injection syringe.

-

A series of small, precise injections of the peptide into the protein solution are performed.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of peptide to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Peptide Array Screening for High-Throughput Interaction Mapping

Peptide arrays allow for the simultaneous screening of a large number of peptides for their ability to bind to a target protein.

Methodology:

-

Array Design and Synthesis:

-

A library of overlapping peptides, typically 10-20 amino acids in length, is designed based on the sequence of a protein of interest.

-

The peptides are synthesized and immobilized on a solid support (e.g., a cellulose (B213188) membrane or glass slide).

-

-

Binding Assay:

-

The peptide array is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.

-

The array is then incubated with a solution containing the target protein domain.

-

After washing, the bound protein is detected using a specific primary antibody followed by a labeled secondary antibody (e.g., HRP-conjugated).

-

-

Detection and Analysis:

-

The signal from the labeled secondary antibody is detected (e.g., by chemiluminescence).

-

The intensity of the spots on the array corresponds to the binding affinity of the protein to each peptide, allowing for the identification of specific binding motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about proline-rich peptides and their complexes with binding domains.

Methodology:

-

Sample Preparation:

-

Isotopically labeled (15N and/or 13C) protein is expressed and purified.

-

The unlabeled proline-rich peptide is synthesized and purified.

-

-

NMR Titration:

-

A series of 2D 1H-15N HSQC spectra of the labeled protein are acquired in the absence and presence of increasing concentrations of the peptide.

-

Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon peptide binding are monitored to identify the binding interface.

-

-

Structure Determination:

-

For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY) is used to obtain distance and dihedral angle restraints.

-

These restraints are then used in computational structure calculation protocols to generate a high-resolution 3D model of the complex.

-

Cell Penetration Assays

These assays are used to quantify the ability of proline-rich peptides to enter cells.

Methodology:

-

Peptide Labeling:

-

The proline-rich peptide is labeled with a fluorescent dye (e.g., FITC or rhodamine).

-

-

Cellular Uptake:

-

Cultured cells are incubated with the fluorescently labeled peptide for a defined period.

-

After incubation, the cells are washed to remove any non-internalized peptide.

-

-

Quantification:

-

The amount of internalized peptide can be quantified using techniques such as:

-

Flow cytometry: Provides a quantitative measure of the fluorescence intensity of individual cells.

-

Confocal microscopy: Allows for the visualization of the subcellular localization of the internalized peptide.

-

Fluorometry: Measures the total fluorescence of a cell lysate.

-

-

Visualizing Proline-Rich Peptide-Mediated Processes

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving proline-rich peptides.

Caption: SH3 domain-mediated signaling cascade.

Caption: WW domain in ubiquitin-mediated protein degradation.

Caption: EVH1 domain in actin cytoskeleton regulation.

References

- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 5. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 11. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]

- 12. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 15. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WW domain sequence activity relationships identified using ligand recognition propensities of 42 WW domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Identifying Protein-protein Interaction Sites Using Peptide Arrays [jove.com]

- 18. Characterization of the structure and function of W --> F WW domain variants: identification of a natively unfolded protein that folds upon ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Theoretical Properties and Methodologies for the Peptide H(-Asn-Pro-Asn-Ala)₂-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Theoretical Properties

The theoretical properties of a peptide are crucial for predicting its behavior in various biochemical and experimental settings. These properties are derived from its amino acid composition and sequence. The octapeptide H(-Asn-Pro-Asn-Ala)₂-OH consists of a repeating tetrapeptide unit, Asn-Pro-Asn-Ala.

Summary of Calculated Properties

A variety of online tools and established biochemical principles can be used to calculate the physicochemical properties of a peptide from its amino acid sequence[1][2][3][4][5]. The following table summarizes the key theoretical properties of H(-Asn-Pro-Asn-Ala)₂-OH.

| Property | Calculated Value | Significance |

| Sequence | Asn-Pro-Asn-Ala-Asn-Pro-Asn-Ala (NPNA NPNA) | The primary structure dictates all higher-order properties and potential biological activity. The repeating nature may induce specific secondary structures. |

| Molecular Formula | C₃₀H₄₈N₁₂O₁₂ | Defines the elemental composition of the peptide. |

| Average Molecular Weight | 784.85 g/mol | Essential for mass spectrometry, determining molar concentrations, and interpreting analytical data[6][7]. |

| Isoelectric Point (pI) | 5.51 | The pH at which the peptide has no net electrical charge. This is critical for developing purification methods like isoelectric focusing and ion-exchange chromatography[2][3][8]. |

| Net Charge at pH 7.0 | 0 | The peptide is electrically neutral at a physiological pH, which can influence its solubility and interaction with other charged molecules. |

| Grand Average of Hydropathicity (GRAVY) | -1.175 | A negative GRAVY score indicates that the peptide is hydrophilic (polar), suggesting it is likely to be soluble in aqueous solutions[3][9][10]. The score is calculated as the sum of hydropathy values of all amino acids, divided by the number of residues. |

| Predicted Secondary Structure | Predominantly Coil | Prediction algorithms suggest the peptide is unlikely to form stable α-helices or β-sheets in isolation, adopting a more flexible random coil structure[11][12][13]. This is common for short, proline-rich peptides. |

General Experimental Protocols

The following sections describe standard methodologies for the synthesis, purification, and characterization of a novel peptide like H(-Asn-Pro-Asn-Ala)₂-OH. These are generalized protocols and would require optimization for this specific peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin[14]. The most common strategy is Fmoc/tBu chemistry[15][16].

Protocol Overview:

-

Resin Selection and Loading:

-

Choose a suitable resin based on the desired C-terminal group. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate[17].

-

The first amino acid (Alanine in this case) is covalently attached to the resin.

-

-

Elongation Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: The temporary N-terminal Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine[14].

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt or HATU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin.

-

Simultaneously, the permanent side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

-

Precipitation and Isolation:

-

The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

-

The crude peptide is then pelleted by centrifugation, washed with ether, and dried under vacuum.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is a mixture containing the desired full-length product along with impurities like truncated or deletion sequences. RP-HPLC is the standard method for purifying peptides to a high degree[18][19].

Protocol Overview:

-

Column and Solvent Selection:

-

Method Development:

-

The crude peptide is dissolved in a minimal amount of a solvent compatible with the mobile phase.

-

An analytical run is performed using a shallow gradient (e.g., 5% to 65% Solvent B over 60 minutes) to determine the retention time of the target peptide and resolve it from impurities[19].

-

-

Preparative Purification:

-

The optimized gradient is scaled up to a preparative column.

-

The crude peptide is injected, and fractions are collected as the peptide elutes from the column. The elution is monitored by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this peptide)[21].

-

-

Fraction Analysis and Lyophilization:

-

The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Fractions containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain a stable, powdered product.

-

Characterization: Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity and purity of the synthesized peptide by accurately measuring its molecular weight[22].

Protocol Overview:

-

Sample Preparation:

-

A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture).

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer. Common ionization techniques for peptides are Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)[23][24].

-

ESI: The peptide solution is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield protonated peptide ions (e.g., [M+H]⁺, [M+2H]²⁺). ESI is often coupled with liquid chromatography (LC-MS) for online analysis[25].

-

MALDI: The peptide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions ([M+H]⁺)[23].

-

-

Data Analysis:

-

The resulting mass spectrum shows peaks corresponding to the mass-to-charge (m/z) ratio of the peptide ions.

-

The observed molecular weight is compared to the theoretical calculated molecular weight (784.85 Da) to confirm the identity of the peptide. The high resolution of modern mass spectrometers allows for unambiguous confirmation.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of a novel peptide.

Caption: General workflow for peptide synthesis and purification.

Caption: Logic diagram for peptide characterization.

References

- 1. Peptide Property Calculator [novoprolabs.com]

- 2. bachem.com [bachem.com]

- 3. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]

- 4. genscript.com [genscript.com]

- 5. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]

- 6. punnettsquare.org [punnettsquare.org]

- 7. m.youtube.com [m.youtube.com]

- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 9. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 10. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]

- 11. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]

- 12. Explainable Deep Hypergraph Learning Modeling the Peptide Secondary Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. bachem.com [bachem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. bachem.com [bachem.com]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. biovera.com.au [biovera.com.au]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide on the Discovery and Initial Characterization of NPNA Repeating Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of the asparagine-proline-asparagine-alanine (NPNA) repeating peptides, a critical component of the circumsporoite protein (CSP) of the malaria parasite Plasmodium falciparum. The NPNA repeat region is the immunodominant epitope of CSP and a primary target for malaria vaccine development, including the RTS,S vaccine. This document details the structural features, immunogenicity, and the experimental methodologies used to characterize these peptides and their interactions with antibodies.

Discovery and Significance

The circumsporoite protein (CSP) is the most abundant protein on the surface of the Plasmodium falciparum sporozoite, the stage of the parasite transmitted from mosquitoes to humans.[1] Early research in the 1980s identified that the central region of CSP consists of a series of tandemly repeated amino acid sequences.[1] In P. falciparum, the immunodominant repeating epitope was identified as Asn-Ala-Asn-Pro (NANP), often studied in the context of its structural motif, NPNA.[2][3] The number of these repeats can vary between different parasite strains.[4] This repeat region is crucial for the parasite's development, motility, and invasion of human hepatocytes.[1][5] Due to its immunodominant nature, the NPNA repeat has been a focal point for the development of subunit vaccines against malaria.[2]

Structural Characterization

The initial characterization of NPNA peptides revealed significant structural insights, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Secondary Structure:

Crystallographic studies of a synthetic peptide, Ac-Ala-Asn-Pro-Asn-Ala-NH2, demonstrated that the NPNA motif adopts a type I β-turn structure.[6][7] This conformation is stabilized by a hydrogen bond between the carbonyl oxygen of the second asparagine (Asn2) and the amide hydrogen of the fifth amino acid (Ala5), as well as a hydrogen bond between the side-chain oxygen of Asn2 and the amide hydrogen of the fourth asparagine (Asn4).[6] NMR studies in solution have corroborated that the NPNA repeats have a high propensity to form these type I β-turns, contributing to a regular, rod-like structure for the entire repeat region of CSP.[8]

2.2. Antibody-Peptide Complex Structures:

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have been instrumental in visualizing how antibodies recognize and bind to the NPNA repeats. These studies have shown that protective antibodies can induce and stabilize a helical conformation of the NPNA repeat region.[4][9] The binding of monoclonal antibodies, such as 311 and 317 isolated from RTS,S vaccine trials, reveals that multiple NPNA repeats can be engaged by a single antibody fragment (Fab).[4] For instance, cryo-EM structures of a recombinant CSP in complex with a protective monoclonal antibody revealed an extended spiral conformation of the NANP repeat region, with the antibody Fabs arranged in a helical manner around the peptide core.[9]

Quantitative Analysis of Antibody-Peptide Interactions

The affinity of antibodies for NPNA peptides is a critical determinant of their protective efficacy. Isothermal titration calorimetry (ITC) is a key technique used to quantify these binding interactions.

| Antibody Fragment (Fab) | Peptide | Dissociation Constant (Kd) | Reference |

| Fab311 | (NPNA)3 | ~296 nM | [4] |

| Fab311 | (NPNA)2 | ~296 nM | [4] |

| Fab317 | (NPNA)3 | Not specified | [4] |

| Fab317 | (NPNA)2 | ~173 nM | [4] |

Table 1: Summary of quantitative binding affinity data for monoclonal antibody fragments to NPNA repeating peptides.

Immunogenicity of NPNA Repeating Peptides

The NPNA repeat region is highly immunogenic, eliciting a strong B-cell and antibody response. This is the primary reason for its inclusion in malaria vaccine candidates like RTS,S.[10] The repeating nature of the epitope leads to the production of antibodies that can effectively cross-link and coat the surface of the sporozoite, thereby neutralizing it and preventing hepatocyte invasion.[7] Studies have shown that the potency of the immune response, characterized by the titer and affinity of anti-NPNA antibodies, correlates with protection against malaria infection.[11]

| Immunization Strategy | Key Immunogenicity Findings | Reference |

| RTS,S Vaccine | Induces high titers of IgG antibodies against the NANP repeats. | [10] |

| Whole Sporozoite Immunization | Elicits potent monoclonal antibodies targeting junctional and minor repeat epitopes in addition to the major NANP repeats. | [11] |

| Peptide-based Immunization | Can elicit specific antibody responses, but the context of the full protein or a virus-like particle is often required for optimal immunogenicity. | [12] |

Table 2: Summary of the immunogenicity of NPNA repeating peptides in different immunization contexts.

Experimental Protocols

5.1. Recombinant Circumsporozoite Protein (rCSP) Expression and Purification:

A common method for producing rCSP for structural and immunological studies involves expression in Escherichia coli.

-

Gene Synthesis and Cloning: The gene encoding the desired CSP fragment (e.g., containing NPNA repeats) is synthesized with codon optimization for E. coli expression and cloned into an expression vector, often with a tag (e.g., 6x-His) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., SHUFFLE or BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Solubilization: Cells are harvested and lysed. The recombinant protein, which may be in inclusion bodies, is solubilized using denaturants like guanidinium (B1211019) chloride.

-

Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous sample.

-

Refolding: If expressed in inclusion bodies, the protein is refolded by dialysis against a series of buffers with decreasing concentrations of the denaturant.

5.2. Isothermal Titration Calorimetry (ITC):

ITC is used to measure the thermodynamic parameters of antibody-peptide binding.

-

Sample Preparation: The purified antibody Fab fragment and the synthetic NPNA peptide are dialyzed extensively against the same buffer (e.g., PBS) to ensure a perfect match of buffer composition.

-

Concentration Determination: The concentrations of the protein and peptide are accurately determined using a spectrophotometer or other quantitative methods.

-

ITC Experiment: The antibody solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. A series of small injections of the peptide into the antibody solution are performed.

-

Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[2][13]

5.3. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a standard method to quantify the antibody response to NPNA peptides.

-

Coating: Microtiter plates are coated with the NPNA-containing antigen (e.g., a synthetic peptide or recombinant CSP) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat milk or BSA) to prevent non-specific binding.

-

Sample Incubation: Serum samples from immunized individuals are serially diluted and added to the wells. The plates are incubated to allow antibodies to bind to the coated antigen.

-

Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added.

-

Substrate Addition and Reading: A chromogenic substrate is added, and the color development is measured using a plate reader at a specific wavelength. The antibody titer is determined based on the optical density values.

5.4. In Vivo Parasite Inhibition Assay:

This assay assesses the functional ability of antibodies to inhibit parasite infection in an animal model.

-

Passive Transfer of Antibodies: Monoclonal antibodies or purified IgG from immunized subjects are administered intravenously to mice.

-

Sporozoite Challenge: The mice are subsequently challenged by intravenous injection of a known number of P. falciparum sporozoites (often using transgenic P. berghei expressing PfCSP).

-

Assessment of Liver Burden: After 40-48 hours, the parasite load in the liver is quantified by measuring the expression of parasite-specific 18S rRNA using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The percentage of inhibition is calculated by comparing the liver parasite burden in antibody-treated mice to that in control mice receiving a non-specific antibody or saline.

Visualizations

Caption: Experimental workflow for the characterization of NPNA repeating peptides.

Caption: Signaling pathway of P. falciparum sporozoite invasion into hepatocytes.

Signaling Pathways in Sporozoite Invasion

The invasion of hepatocytes by P. falciparum sporozoites is a complex process initiated by the interaction of CSP, including the NPNA repeats, with receptors on the hepatocyte surface.[4]

7.1. Host Cell Recognition and Attachment:

The initial attachment of the sporozoite to the hepatocyte is mediated by the binding of CSP to heparan sulfate proteoglycans (HSPGs) on the cell surface.[4] This interaction is a prerequisite for subsequent steps in the invasion process.

7.2. Receptor Engagement and Invasion:

Following the initial attachment, CSP interacts with other host cell receptors, including Ephrin type-A receptor 2 (EphA2), CD81, and scavenger receptor class B type I (SR-BI), which are crucial for productive invasion.[6] The engagement of these receptors is thought to trigger signaling cascades within both the parasite and the host cell, although the host cell signaling pathways are less well-characterized in this context.

7.3. Parasite Signaling Pathways:

Upon interaction with the hepatocyte, signaling pathways within the sporozoite are activated, leading to changes in motility and the secretion of proteins required for invasion. Key parasite kinases, such as cGMP-dependent protein kinase (PKG) and calcium-dependent protein kinase 4 (CDPK4), are essential for sporozoite motility and the secretion of adhesins like TRAP, which are critical for invasion.[4][5] The activation of these kinases leads to the mobilization of the parasite's actin-myosin motor and the release of contents from specialized secretory organelles called micronemes, facilitating the entry into the hepatocyte and the formation of the parasitophorous vacuole where the parasite develops.[4]

Conclusion

The discovery and characterization of NPNA repeating peptides have been pivotal in advancing our understanding of malaria parasite biology and have provided a critical target for vaccine development. The detailed structural and immunological studies, underpinned by a suite of sophisticated experimental techniques, have elucidated the mechanisms by which antibodies can neutralize sporozoites. Future research aimed at optimizing the presentation of these repeats and eliciting high-affinity, durable antibody responses holds the key to developing a more effective malaria vaccine. This guide provides a foundational understanding for researchers and professionals dedicated to this important goal.

References

- 1. CSP—A Model for In Vivo Presentation of Plasmodium berghei Sporozoite Antigens by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibodies to Plasmodium circumsporozoite protein (CSP) inhibit sporozoite's cell traversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Invasion of hepatocytes by Plasmodium sporozoites requires cGMP-dependent protein kinase and calcium dependent protein kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invasion of hepatocytes by Plasmodium sporozoites requires cGMP-dependent protein kinase and calcium dependent protein kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium sporozoites can invade hepatocytic cells independently of the Ephrin receptor A2 | PLOS One [journals.plos.org]

- 7. Humoral Immune Responses to P. falciparum Circumsporozoite Protein (Pfcsp) Induced by the RTS, S Vaccine – Current Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IgG2 Antibodies against a Clinical Grade Plasmodium falciparum CSP Vaccine Antigen Associate with Protection against Transgenic Sporozoite Challenge in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Affinity Constants of 1,450 Monoclonal Antibodies to Peptide Targets with a Microarray-based Label-Free Assay Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Asn-Pro-Asn-Ala Motif: A Deep Dive into the Core of Circumsporozoite Proteins and Their Immunological Significance

A Technical Guide for Researchers and Drug Development Professionals

The Asn-Pro-Asn-Ala (NPNA) sequence, a seemingly simple tetrapeptide repeat, lies at the heart of one of the most critical targets in the fight against malaria. This in-depth technical guide provides a comprehensive overview of homologous proteins containing the NPNA motif, with a primary focus on the Plasmodium falciparum Circumsporozoite Protein (CSP). As the immunodominant epitope of CSP, the NPNA repeat region is a focal point for vaccine and therapeutic antibody development. This document will delve into the structural characteristics, immunological role, and the experimental methodologies used to investigate this pivotal protein sequence.

The Asn-Pro-Asn-Ala (NPNA) Motif: A Hallmark of the Plasmodium Circumsporozoite Protein

The Asn-Pro-Asn-Ala sequence is most prominently and extensively characterized as a repeating motif in the central region of the Circumsporozoite Protein (CSP) of the malaria parasite, Plasmodium falciparum. Often referred to interchangeably as the NANP repeat, this region can consist of 37 or more tandem repeats of the tetrapeptide, interspersed with a smaller number of Asn-Val-Asp-Pro (NVDP) repeats.[1][2][3] The CSP forms a dense coat on the surface of the sporozoite, the parasite stage transmitted from mosquitoes to humans, and is crucial for hepatocyte invasion.[1]

While searches for homologous proteins containing the NPNA sequence in other organisms have been conducted, this specific repetitive motif appears to be a unique feature of the Plasmodium genus, making it a highly specific target for diagnostics and immunotherapies. The high immunogenicity of the NPNA repeats means that a significant portion of the antibody response following natural infection or vaccination is directed against this region.[1]

Structural Conformation and Antibody Recognition

The repetitive and seemingly simple nature of the NPNA sequence belies its structural importance. Crystallographic studies of peptides containing the NPNA motif have revealed that it predominantly adopts a type-I β-turn conformation.[1][4] This regular, repeating structure is crucial for its recognition by the immune system.

Antibodies that target the NPNA repeats can provide protection against malaria infection.[5] The interaction between these antibodies and the CSP is a subject of intense research, with the goal of designing more effective vaccines that can elicit a potent and durable antibody response. The binding is multivalent, with multiple antibody Fab fragments capable of binding to the extended repeat region of a single CSP molecule. The flexible nature of the repeat region allows it to adopt a structured conformation upon antibody binding.[2]

Quantitative Analysis of NPNA-Antibody Interactions

The precise characterization of the binding affinity and stoichiometry of antibodies to the NPNA motif is critical for the development of effective vaccines and monoclonal antibody therapies. Isothermal Titration Calorimetry (ITC) is a key technique used to measure these interactions in solution.

| Antibody/Fab Fragment | Antigen | Dissociation Constant (KD) | Stoichiometry (N) | Enthalpy Change (ΔH) | Reference |

| Fab311 | (NPNA)3 peptide | 305 ± 60 nM | ~2 Fab per peptide | Not Specified | Oyen D, et al. (2017) |

| Fab317 | (NPNA)3 peptide | 78 ± 16 nM | ~2 Fab per peptide | Not Specified | Oyen D, et al. (2017) |

| L9 | M-TIM (designed immunogen) | 8.1 nM | 3 L9 per M-TIM | Not Specified | Williams KL, et al. (2024) |

| L9 | CSP_5_3 (CSP analogue) | 0.14 nM | Not Specified | Not Specified | Williams KL, et al. (2024) |

| L9HOKO (homotypic knockout) | M-TIM | 22 nM | Not Specified | Not Specified | Williams KL, et al. (2024) |

| L9HOKO | CSP_5_3 | 11 nM | Not Specified | Not Specified | Williams KL, et al. (2024) |

Table 1: Thermodynamic Parameters of Antibody Interactions with NPNA-Containing Antigens. This table summarizes key binding data obtained from various studies, highlighting the high affinity of protective antibodies for the NPNA motif and engineered immunogens.

Experimental Protocols

A multi-faceted experimental approach is required to fully understand the structure and function of the NPNA motif and its interaction with the immune system. Detailed methodologies for key experiments are outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is a widely used method to detect and quantify antibodies against the NPNA motif.

Protocol:

-

Coating: Dilute a synthetic NPNA-containing peptide or recombinant CSP to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the antigen solution to each well of a 96-well microplate and incubate for 2 hours at room temperature or overnight at 4°C.[1][6]

-

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., 1X PBS with 0.05% Tween-20).[6]

-

Blocking: Add 200 µL/well of blocking buffer (e.g., 10 mg/mL BSA in PBST) to prevent non-specific binding and incubate for 1 hour at 37°C.[6]

-

Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted serum samples or monoclonal antibodies to the wells and incubate for 1 hour at 37°C.[6]

-

Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer and incubate for 1 hour at room temperature.[1]

-

Detection: Wash the plate five times. Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 1M HCl) and read the absorbance at the appropriate wavelength.[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation: Dialyze both the antibody (in the ITC cell) and the NPNA peptide (in the syringe) extensively against the same buffer (e.g., 20 mM phosphate-buffered saline, pH 7.2) to minimize heats of dilution.[7]

-

Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions. A typical starting point is 40 µM of the antibody in the cell and 400 µM of the peptide in the syringe.[8]

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.

-

Titration: Perform a series of small injections (e.g., 2 µL) of the peptide solution into the antibody solution, allowing the system to reach equilibrium after each injection. An initial small injection is often discarded in the analysis.[8]

-

Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of peptide to antibody. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[7]

X-ray Crystallography of Antibody-Peptide Complexes

X-ray crystallography provides high-resolution structural information about the interaction between an antibody and an NPNA-containing peptide.

Protocol Outline:

-

Complex Formation and Purification: Mix the purified Fab fragment of the antibody with a molar excess of the synthetic NPNA peptide and purify the complex using size-exclusion chromatography.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drops) to obtain well-ordered crystals of the antibody-peptide complex.[9][10]

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron radiation source.[10]

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Fab structure as a search model. Build the peptide into the electron density map and refine the model to obtain the final high-resolution structure.[9]

Cryo-Electron Microscopy (Cryo-EM) of Antibody-CSP Complexes

Cryo-EM is a powerful technique for determining the structure of large, flexible complexes, such as full-length CSP bound to multiple antibodies.

Protocol Outline:

-

Sample Preparation and Vitrification: Prepare a purified sample of the antibody-CSP complex. Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.[11][12]

-

Data Acquisition: Collect a large number of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.[13]

-

Image Processing: Correct for beam-induced motion and contrast transfer function (CTF). Automatically pick individual particle images from the micrographs.

-

2D and 3D Classification: Classify the particle images into different 2D classes to assess sample homogeneity. Generate an initial 3D model and perform 3D classification to separate different conformational states.

-

3D Reconstruction and Model Building: Reconstruct a high-resolution 3D density map from the final set of particles. Build and refine an atomic model of the antibody-CSP complex into the density map.[13]

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate important structural and functional relationships.

Figure 1: Domain architecture of the Plasmodium falciparum Circumsporozoite Protein (CSP), highlighting the immunodominant central repeat region composed primarily of Asn-Pro-Asn-Ala (NPNA) motifs.

Figure 2: A typical experimental workflow for characterizing the interaction between antibodies and NPNA-containing antigens, from initial production to functional validation.

Figure 3: Logical diagram illustrating the proposed mechanism of antibody-mediated inhibition of sporozoite infection. Anti-NPNA antibodies bind to the Circumsporozoite Protein (CSP) on the sporozoite surface, preventing its interaction with and invasion of host hepatocytes.

Conclusion and Future Directions

The Asn-Pro-Asn-Ala repeat motif of the Plasmodium falciparum Circumsporozoite Protein remains a cornerstone of malaria vaccine and therapeutic research. Its unique, repeating structure and immunodominance make it an ideal target for eliciting a protective antibody response. A thorough understanding of the structural biology of the NPNA motif and its interactions with the immune system, gained through the experimental approaches detailed in this guide, is paramount for the rational design of next-generation malaria interventions.

Future research will likely focus on developing immunogens that can present the NPNA repeats in a native-like conformation to elicit more potent and broadly neutralizing antibodies. Furthermore, the combination of targeting the NPNA repeats with other conserved epitopes on the CSP or other sporozoite antigens may lead to synergistic effects and a more robust and durable protective immunity. The continued application of advanced structural and biophysical techniques will be indispensable in achieving these goals and ultimately developing a highly effective malaria vaccine.

References

- 1. affbiotech.cn [affbiotech.cn]

- 2. pnas.org [pnas.org]

- 3. The Plasmodium falciparum circumsporozoite protein produced in Lactococcus lactis is pure and stable - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Restricted valency (NPNA)n repeats and junctional epitope-based circumsporozoite protein vaccines against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 7. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 9. Crystal structures of an antibody to a peptide and its complex with peptide antigen at 2.8 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of two peptides from Alzheimer PHF in complex with the MN423 antibody Fab fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

- 12. Single-particle cryo-electron microscopy of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H(-Asn-Pro-Asn-Ala)₂-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains. This document provides a comprehensive protocol for the manual synthesis of the octapeptide H(-Asn-Pro-Asn-Ala)₂-OH using Fmoc/tBu chemistry. The protocol details each step from resin preparation to final peptide cleavage and purification. Special considerations are given to the inclusion of asparagine and proline residues, which can present unique challenges during synthesis.

Materials and Reagents

The successful synthesis of the target peptide requires high-quality reagents and solvents. The following table summarizes the necessary materials.

| Category | Reagent/Material | Grade | Supplier Example |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |

| Amino Acids | Fmoc-Ala-OH | Peptide synthesis grade | Sigma-Aldrich, ChemPep Inc. |

| Fmoc-Asn(Trt)-OH | Peptide synthesis grade | Advanced ChemTech, Sigma-Aldrich | |

| Fmoc-Pro-OH | Peptide synthesis grade | Sigma-Aldrich, Chem-Impex | |

| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) | ≥98% | CEM Corporation, Sigma-Aldrich | |

| Deprotection Reagent | Piperidine (B6355638) | ≥99.5% | Sigma-Aldrich |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | Thermo Fisher Scientific | |

| Diethyl ether | Anhydrous | Sigma-Aldrich | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich | |

| Water | HPLC grade | Thermo Fisher Scientific | |

| Purification | Acetonitrile (ACN) | HPLC grade | Thermo Fisher Scientific |

Experimental Protocols

The synthesis of H(-Asn-Pro-Asn-Ala)₂-OH is performed in a stepwise manner on a solid support. The general workflow involves anchoring the C-terminal amino acid to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids.

Diagram of the Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.[1][2]

1. Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH)

-

Swell 2-chlorotrityl chloride resin (e.g., 0.5 g, 0.8 mmol/g loading) in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours.

-

To cap any unreacted sites, add methanol (B129727) (0.8 mL/g resin) and shake for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

2. Iterative Synthesis Cycle

The following cycle is repeated for each subsequent amino acid in the sequence (Asn, Pro, Asn, Ala, Asn, Pro, Asn).

a. Fmoc Deprotection

-

Add 20% piperidine in DMF (v/v) to the resin (10 mL/g resin).[3][4][5]

-

Shake for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and shake for 10 minutes.[3][4][5]

-

Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

b. Amino Acid Coupling

For each coupling step, use the appropriate Fmoc-protected amino acid: Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, or Fmoc-Ala-OH. The use of a trityl (Trt) protecting group on the asparagine side chain is crucial to prevent dehydration side reactions and improve solubility.[6][7]

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to initial resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes. The combination of DIC and Oxyma is a safe and effective coupling method that minimizes racemization.[8][9][10]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated ("double coupling"). Double coupling is sometimes necessary after proline due to the secondary amine structure which can slow down the reaction.[11]

-

Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

3. Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.[12]

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). This cocktail is effective for cleaving the peptide from the 2-CTC resin and removing the side-chain protecting groups (Trt from Asn).[13]

-

Add the cleavage cocktail to the dried resin (10 mL/g resin) and shake at room temperature for 2 hours.[12][13]

-

Filter the resin and collect the filtrate into a clean flask.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[14]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18] A typical purification involves a water/acetonitrile gradient containing 0.1% TFA.

-

Analyze the collected fractions by LC-MS to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the synthesis protocol.

| Parameter | Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Starting functionalization of the 2-CTC resin. |

| Amino Acid Excess | 3 equivalents | Relative to initial resin loading. |

| Coupling Reagent Excess | 3 equivalents | DIC and Oxyma, relative to initial resin loading. |

| Fmoc Deprotection Solution | 20% Piperidine in DMF (v/v) | A standard and effective concentration.[3][4] |

| Deprotection Time | 3 min + 10 min | Two-step deprotection ensures complete Fmoc removal. |

| Coupling Time | 2 hours | Can be extended or repeated if necessary. |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | A common cocktail for peptides without highly sensitive residues like Cys or Met. |

| Cleavage Time | 2 hours | Sufficient for 2-CTC resin and Trt group removal.[13] |

| HPLC Mobile Phase A | 0.1% TFA in Water | Standard for peptide purification.[16][18] |

| HPLC Mobile Phase B | 0.1% TFA in Acetonitrile | Standard for peptide purification.[16][18] |

Conclusion

This protocol provides a detailed and robust method for the synthesis of H(-Asn-Pro-Asn-Ala)₂-OH. By utilizing Fmoc-Asn(Trt)-OH and an efficient DIC/Oxyma coupling strategy, common side reactions can be minimized. Adherence to the outlined washing, deprotection, and cleavage steps is critical for obtaining a high-purity final product. The final purification by RP-HPLC is an essential step to isolate the target peptide from any deletion sequences or byproducts generated during synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. peptide.com [peptide.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. bachem.com [bachem.com]

- 10. digital.csic.es [digital.csic.es]

- 11. biotage.com [biotage.com]

- 12. m.youtube.com [m.youtube.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. lcms.cz [lcms.cz]

- 17. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. peptide.com [peptide.com]

Application Note: Purification of H(-Asn-Pro-Asn-Ala)2-OH using Preparative Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction Following solid-phase peptide synthesis (SPPS), the crude product of the octapeptide H(-Asn-Pro-Asn-Ala)2-OH contains the target peptide along with various synthesis-related impurities.[1][2] These impurities, which can include deletion sequences, truncated peptides, and incompletely deprotected molecules, must be removed to ensure the peptide's efficacy and safety for downstream applications.[1][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[2][3][4]

This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase. The methodology covers method development on an analytical scale, scaling up to a preparative scale, fraction analysis, and final product recovery.

Principle of RP-HPLC for Peptide Purification RP-HPLC separates molecules based on their relative hydrophobicity.[3] The stationary phase is non-polar (e.g., silica (B1680970) particles modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and acetonitrile (B52724) (ACN).[3][5] The peptide sample is loaded onto the column in a mobile phase with a low concentration of organic solvent, causing hydrophobic regions of the peptide to bind to the stationary phase.[3] A linear gradient of increasing organic solvent concentration is then applied, which progressively weakens these hydrophobic interactions.[6] Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, which interact more strongly with the stationary phase, require a higher concentration of organic solvent to elute.[3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution.[1][6]

Experimental Protocols

1. Materials and Equipment

-

HPLC System: A preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.

-

Columns:

-

Analytical: C18, 4.6 x 250 mm, 5 µm particle size.

-

Preparative: C18, 21.2 x 250 mm, 5 µm particle size (or similar, with the same packing material as the analytical column).[6]

-

-

Reagents:

-

Equipment:

2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of water.[2][4]

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of ACN.[2][4]

-

Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[7]

3. Sample Preparation

-

Dissolve the crude this compound powder in Mobile Phase A to a final concentration of approximately 10-20 mg/mL for preparative runs.[7] For analytical runs, a concentration of 1 mg/mL is sufficient.[4]

-

Vortex the solution until the peptide is fully dissolved.

-

Filter the sample through a 0.45 µm syringe filter to remove any insoluble particles that could block the column.[5]